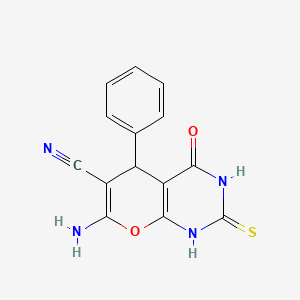

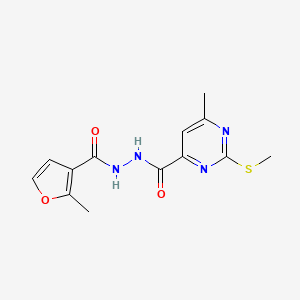

7-Amino-4-oxo-5-phenyl-2-thioxo-1,3,5,8-tetrahydro-8-oxaquinazoline-6-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a novel pyrimidine derivative . It’s used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the general structures of similar compounds. It contains functional groups such as amino, oxo, phenyl, thioxo, and carbonitrile .Physical And Chemical Properties Analysis

The compound has a melting point greater than 360°C. Its IR spectrum shows peaks at 3207 cm^-1 (NH), 3032 cm^-1 (CH-arom.), 2978 cm^-1, 2900 cm^-1 (CH-aliph), 1701 cm^-1 (C=O), and 1114 cm^-1 (C=S). Its ^1H NMR (400 MHz, DMSO-d6) δ/ppm: 2.09, 2.23, 2.33 (3 s, 9H, 3CH3), 7.08–8.38 (m, 8H, Ar–H), 10.13 (s, 1H, NH exchangeable by D2O); ^13C NMR (101 MHz, DMSO-d6) δ/ppm: 19.88, 23.03, 31.17 (3CH3), 126.89, 130.10, 132.52, 133.32, 137.34, 139.22, 139.93 (7C, aromatic carbons), 174.42 (C=O), 179.87 (C=S) .Applications De Recherche Scientifique

Synthesis Approaches

The compound 7-Amino-4-oxo-5-phenyl-2-thioxo-1,3,5,8-tetrahydro-8-oxaquinazoline-6-carbonitrile and its analogues have been a subject of research due to their potential biological activities. Various synthetic approaches and chemical reactions have been employed to produce these compounds and explore their properties. One such approach includes the synthesis of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues, which have been synthesized with excellent isolated yields using arylidenemalononitrile and 3-amino-2-cyclohexen-1-one in 1-propanol at reflux temperature without any added catalyst. This method emphasizes the efficiency and simplicity of the synthesis process (Gholap et al., 2007).

Biological Activities

The scientific interest in these compounds largely stems from their promising biological activities:

Antifungal Properties:

- A series of compounds including this compound were synthesized and evaluated for their antifungal activity. The relationship between the functional group variation and biological activity was particularly noted, suggesting a potential avenue for developing antifungal agents (Gholap et al., 2007).

Antibacterial and Antifungal Activity:

- Another study focused on the synthesis of new derivatives of these compounds, emphasizing their antibacterial and antifungal activities. This study highlights the potential therapeutic applications of these compounds in treating bacterial and fungal infections (Bhat et al., 2015).

HIV Integrase Inhibition:

- Research has also delved into the potential of these compounds in inhibiting HIV integrase, a crucial enzyme in the HIV replication cycle. A series of derivatives were synthesized and evaluated for their ability to inhibit HIV-1 integrase strand transfer, indicating the compound's potential role in anti-HIV strategies (Wadhwa et al., 2020).

Propriétés

IUPAC Name |

7-amino-4-oxo-5-phenyl-2-sulfanylidene-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2S/c15-6-8-9(7-4-2-1-3-5-7)10-12(19)17-14(21)18-13(10)20-11(8)16/h1-5,9H,16H2,(H2,17,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWELNYOUULSGKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)NC(=S)N3)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

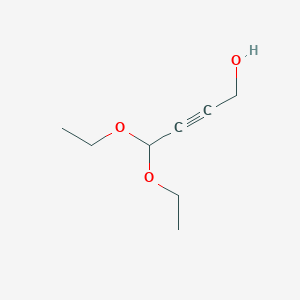

![1-(3-hydroxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2449242.png)

![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2449243.png)

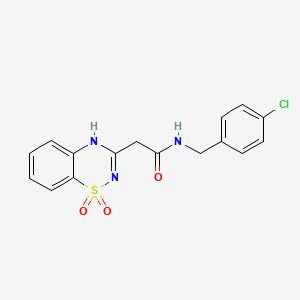

![3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride](/img/structure/B2449244.png)

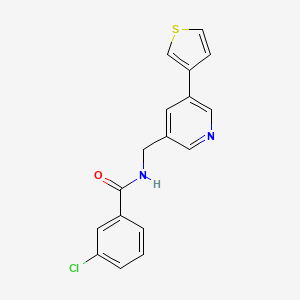

![2-[3-[(4-Prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2449246.png)

![2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2449251.png)

![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride](/img/structure/B2449253.png)

![1-{3-[(2-Methylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B2449256.png)